Cas no 1312671-09-2 (4-(pentan-3-yl)-1H-imidazole)

4-(pentan-3-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-(pentan-3-yl)-1H-imidazole
- SCHEMBL12154823
- EN300-1803621
- 1312671-09-2
-
- Inchi: 1S/C8H14N2/c1-3-7(4-2)8-5-9-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10)
- InChI Key: GMSLFHRUKUILOP-UHFFFAOYSA-N
- SMILES: N1C=NC=C1C(CC)CC
Computed Properties
- Exact Mass: 138.115698455g/mol
- Monoisotopic Mass: 138.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7Ų
4-(pentan-3-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803621-10.0g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1803621-2.5g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1803621-0.1g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1803621-5g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1803621-10g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1803621-1.0g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1803621-0.05g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1803621-0.5g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1803621-5.0g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1803621-0.25g |
4-(pentan-3-yl)-1H-imidazole |
1312671-09-2 | 0.25g |
$1196.0 | 2023-09-19 |
4-(pentan-3-yl)-1H-imidazole Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on 4-(pentan-3-yl)-1H-imidazole
Professional Introduction to Compound with CAS No. 1312671-09-2 and Product Name: 4-(pentan-3-yl)-1H-imidazole
The compound with the CAS number 1312671-09-2 and the product name 4-(pentan-3-yl)-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The 4-(pentan-3-yl)-1H-imidazole moiety, a key feature of this molecule, contributes to its distinctive reactivity and biological activity, making it a valuable candidate for further exploration.
Recent studies have highlighted the importance of imidazole derivatives in the design of novel therapeutic agents. The 4-(pentan-3-yl)-1H-imidazole structure, in particular, has been investigated for its role in modulating various biological pathways. Its ability to interact with specific enzymes and receptors has opened up new avenues for the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The presence of the pentan-3-yl side chain enhances the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.
In the realm of medicinal chemistry, the synthesis and characterization of 4-(pentan-3-yl)-1H-imidazole have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly effective in constructing the desired imidazole ring system. These synthetic approaches not only improve the efficiency of production but also allow for the introduction of diverse functional groups, enhancing the compound's versatility.
The biological activity of 4-(pentan-3-yl)-1H-imidazole has been thoroughly examined in various preclinical studies. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes involved in inflammation and oxidative stress. These properties make it a promising candidate for treating chronic inflammatory conditions and neurodegenerative diseases. Additionally, preliminary data suggest that 4-(pentan-3-yl)-1H-imidazole may have antimicrobial properties, which could be exploited in the development of new antibiotics to combat resistant bacterial strains.
One of the most intriguing aspects of 4-(pentan-3-yl)-1H-imidazole is its potential role in modulating ion channels and receptors. Studies have shown that imidazole derivatives can interact with voltage-gated calcium channels, which are crucial for neuronal signaling. By targeting these channels, 4-(pentan-3-yl)-1H-imidazole may offer therapeutic benefits in conditions such as epilepsy and hypertension. Furthermore, its interaction with other receptor systems has implications for the treatment of pain disorders and mental health conditions.
The pharmacokinetic profile of 4-(pentan-3-yl)-1H-imidazole is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical use. Advances in computational modeling have enabled researchers to predict the pharmacokinetic behavior of 4-(pentan-3-yl)-1H-imidazole, facilitating faster development timelines. These models also help in identifying potential drug-drug interactions and side effects, ensuring safer usage.
In conclusion, the compound with CAS number 1312671-09-2, known as 4-(pentan-3-yl)-1H-imidazole, represents a significant contribution to pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery and development. With ongoing research exploring its therapeutic potential, this compound is poised to play a crucial role in addressing various medical challenges. The continued investigation into its properties and applications will undoubtedly lead to new insights and innovations in medicine.
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